3-(2-(2,4-Di-tert-butylphenoxy)ethyl)piperidine hydrochloride
Overview
Description
3-(2-(2,4-Di-tert-butylphenoxy)ethyl)piperidine hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 2-[2,4-di(tert-butyl)phenoxy]ethyl group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2,4-Di-tert-butylphenoxy)ethyl)piperidine hydrochloride typically involves the following steps:
Preparation of 2,4-Di(tert-butyl)phenol: This intermediate is synthesized through a Friedel-Crafts alkylation of phenol with isobutylene in the presence of a strong acid catalyst such as triflic acid or zeolites.
Formation of 2-[2,4-Di(tert-butyl)phenoxy]ethyl bromide: The 2,4-di(tert-butyl)phenol is then reacted with ethylene dibromide in the presence of a base such as potassium carbonate to form the corresponding bromide.
Nucleophilic Substitution: The 2-[2,4-di(tert-butyl)phenoxy]ethyl bromide is reacted with piperidine in the presence of a base such as sodium hydride to form 3-{2-[2,4-di(tert-butyl)phenoxy]ethyl}piperidine.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2,4-Di-tert-butylphenoxy)ethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives.
Scientific Research Applications
3-(2-(2,4-Di-tert-butylphenoxy)ethyl)piperidine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-(2,4-Di-tert-butylphenoxy)ethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Di(tert-butyl)phenol: A precursor in the synthesis of 3-(2-(2,4-Di-tert-butylphenoxy)ethyl)piperidine hydrochloride.
2,6-Di(tert-butyl)phenol: Another phenolic compound with similar antioxidant properties.
4-(2-(2,4-Di(tert-butyl)phenoxy)ethyl)piperidine: A structurally similar compound with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a piperidine ring and a 2,4-di(tert-butyl)phenoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-[2-(2,4-ditert-butylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO.ClH/c1-20(2,3)17-9-10-19(18(14-17)21(4,5)6)23-13-11-16-8-7-12-22-15-16;/h9-10,14,16,22H,7-8,11-13,15H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMYEOIUGHJXKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCNC2)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220016-26-1 | |
Record name | Piperidine, 3-[2-[2,4-bis(1,1-dimethylethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220016-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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